5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
539811-30-8 |
|---|---|
Molecular Formula |
C16H15ClN4S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15ClN4S/c1-11-13(17)8-5-9-14(11)18-10-15-19-20-16(22)21(15)12-6-3-2-4-7-12/h2-9,18H,10H2,1H3,(H,20,22) |
InChI Key |
NTAMWTGWQVIDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=NNC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
A widely employed strategy for synthesizing triazole-3-thiol derivatives involves the cyclocondensation of thiosemicarbazides. For instance, the reaction of acyl thiosemicarbazides with aqueous sodium hydroxide under reflux conditions facilitates cyclization to form the triazole core . Adapting this method, the target compound could be synthesized starting from a substituted benzohydrazide.
Procedure :
-
Synthesis of 3-chloro-2-methylbenzohydrazide : React 3-chloro-2-methylbenzoic acid with methanol and concentrated sulfuric acid to form the methyl ester, followed by treatment with hydrazine hydrate .
-
Formation of thiosemicarbazide : Treat the hydrazide with phenyl isothiocyanate in ethanol under reflux to yield 1-(3-chloro-2-methylbenzoyl)-4-phenylthiosemicarbazide .
-
Cyclization : Reflux the thiosemicarbazide with 2 N NaOH to induce cyclization, forming the 4-phenyl-4H-1,2,4-triazole-3-thiol intermediate .
-
Mannich reaction : Introduce the [(3-chloro-2-methylphenyl)amino]methyl group via a Mannich reaction using formaldehyde and 3-chloro-2-methylaniline in the presence of a catalytic acid .
Key Parameters :
-
Reaction temperature: 80–100°C for cyclization.
-
Yield optimization: Prolonged reflux (8–12 hours) improves cyclization efficiency .
Hydrazide Cyclization with Carbon Disulfide
Another established route involves the cyclization of hydrazides with carbon disulfide (CS₂) in alkaline media. This method is particularly effective for introducing the thiol group at position 3 of the triazole ring .
Procedure :
-
Synthesis of potassium dithiocarbazinate : React 3-chloro-2-methylbenzohydrazide with CS₂ in ethanolic potassium hydroxide to form the potassium salt .
-
Cyclization with hydrazine hydrate : Treat the dithiocarbazinate salt with excess hydrazine hydrate under reflux to yield 4-amino-5-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol .
-
Alkylation : React the amino group with chloromethyl phenyl ether in dry acetone using K₂CO₃ as a base to introduce the phenyl group at position 4 .
-
Reductive amination : Attach the 3-chloro-2-methylaniline moiety via reductive amination using sodium cyanoborohydride in methanol .
Key Parameters :
Alkylation of Triazole-3-thiol Precursors
Direct alkylation of pre-formed triazole-3-thiol intermediates offers a modular approach to introducing diverse substituents. This method is advantageous for late-stage functionalization .
Procedure :
-
Synthesis of 4-phenyl-4H-1,2,4-triazole-3-thiol : Prepare via cyclocondensation of benzohydrazide with CS₂ and NaOH .
-
Chloroacetylation : Treat the triazole-3-thiol with chloroacetyl chloride in dry dichloromethane to form the chloroacetamide intermediate .
-
Nucleophilic substitution : React the chloroacetamide with 3-chloro-2-methylaniline in the presence of K₂CO₃ to install the [(3-chloro-2-methylphenyl)amino]methyl group .
Key Parameters :
-
Solvent selection: Dry acetone or DMF enhances substitution efficiency .
-
Temperature: Room temperature for nucleophilic substitution to prevent side reactions .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields for triazole synthesis. This method is ideal for accelerating cyclization and substitution steps .
Procedure :
-
Microwave-assisted cyclization : Irradiate a mixture of 3-chloro-2-methylbenzohydrazide and CS₂ in ethanolic KOH at 100°C for 15 minutes .
-
Simultaneous alkylation : Add 3-chloro-2-methylaniline and formaldehyde directly to the reaction mixture and irradiate for an additional 10 minutes .
Key Parameters :
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for the four methods:
| Method | Reaction Time | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 10–12 h | 60–70 | High purity | Multi-step, costly reagents |
| Hydrazide Cyclization | 8–10 h | 65–75 | Scalable | Requires CS₂ handling |
| Alkylation | 6–8 h | 70–80 | Modularity | Intermediate purification needed |
| Microwave-Assisted | 0.5–1 h | 75–85 | Rapid synthesis | Specialized equipment required |
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group is highly reactive and can undergo oxidation to form disulfides or sulfonic acids. For example:
-
Disulfide formation : Oxidation of the thiol group with reagents like hydrogen peroxide or iodine yields disulfide derivatives, altering the compound’s solubility and biological activity .
-
Sulfonic acid formation : Further oxidation under stronger conditions (e.g., concentrated sulfuric acid) may convert the thiol to a sulfonic acid (-SO₃H), significantly modifying reactivity.
Nucleophilic Substitution
The thiol group’s nucleophilicity enables substitution reactions. Key examples include:
-
S-alkylation : Reaction with alkyl halides (e.g., 2-bromo-1-phenylethanone) in alkaline media (e.g., DMF with cesium carbonate) can introduce alkyl groups, forming thioether derivatives .
-
Metal coordination : The thiol group may act as a ligand in metal complexes, though specific examples for this compound are not detailed in the literature.
Condensation Reactions
The triazole ring and substituents participate in condensation reactions:
-
Schiff base formation : Reaction with aldehydes (e.g., 4-fluorobenzaldehyde) may form Schiff bases, though specific data for this compound is limited .
-
Acylation : Acylating agents (e.g., acyl chlorides) can modify the amino group or triazole ring, altering pharmacological properties .
Triazole Ring Reactivity
The triazole ring’s nitrogen atoms enable further functionalization:
-
Alkylation/Acylation : Substitution at the N-1 or N-2 positions is possible, as observed in related triazole derivatives .
-
Thioether formation : The triazole’s sulfur atom may participate in cross-coupling reactions, though direct evidence for this compound is absent .
Reduction Reactions
While reduction of the triazole ring itself is less common, the aromatic substituents (e.g., chlorinated phenyl groups) may undergo reductive dehalogenation under specific conditions.
Reaction Conditions and Analytical Validation
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Oxidation (disulfide) | H₂O₂, I₂, basic/acidic media | Disulfide derivative |
| S-alkylation | Alkyl halides, DMF, Cs₂CO₃ | Thioether derivative |
| Condensation (Schiff base) | Aldehydes, refluxing solvents | Schiff base |
Key Research Findings
-
Thiol Group Dominance : The -SH group drives reactivity, enabling diverse transformations that enhance or alter biological activity .
-
Triazole Ring Stability : The heterocyclic core remains intact under most reaction conditions unless strongly acidic/basic media are used .
-
Analytical Techniques : NMR and IR spectroscopy are critical for confirming reaction outcomes, as seen in studies of structurally similar triazoles .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds similar to 5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit substantial antimicrobial properties. These triazole derivatives have been studied for their effectiveness against various bacterial and fungal strains. For instance, derivatives of triazoles have shown activity against resistant strains of Staphylococcus aureus and Candida albicans, suggesting their potential as new antibacterial and antifungal agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that triazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell survival . For example, a related study found that triazole compounds could effectively inhibit the growth of breast cancer cells by disrupting their metabolic pathways.
Agricultural Applications
Fungicides
5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol has potential use as a fungicide in agriculture. Triazole compounds are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This action makes them effective against a variety of plant pathogens, including those causing leaf spot diseases and root rot . Field trials have shown that triazole-based fungicides can significantly reduce the incidence of fungal infections in crops such as wheat and barley.
Material Science
Polymer Chemistry
In material science, triazole compounds are being explored for their role in polymer chemistry. The unique properties of triazoles allow them to be incorporated into polymers to enhance thermal stability and mechanical strength. Research indicates that incorporating 5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol into polymer matrices can improve their resistance to degradation under UV light exposure . This application is particularly relevant for developing materials used in outdoor environments.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Candida albicans with low MIC values. |
| Study 2 | Anticancer Properties | Inhibition of breast cancer cell proliferation with apoptosis induction through enzyme inhibition. |
| Study 3 | Agricultural Use | Field trials showed significant reduction in fungal infections in wheat using triazole-based fungicides. |
| Study 4 | Material Science | Improved thermal stability and UV resistance in polymer matrices incorporating triazole compounds. |
Mechanism of Action
The mechanism of action of 5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Key Differences :
- Electrochemical Behavior: Substitution with electron-withdrawing groups (e.g., nitro, pyridyl) shifts anodic peak potentials.
- Biological Activity: Schiff base derivatives (e.g., 4-((4-methoxybenzylidene)amino)-5-phenyl-triazole-3-thiol) show CNS activity (antianxiety, antidepressant) due to enhanced bioavailability from aromatic aldehydes .
Corrosion Inhibition Performance
Triazole-thiols with heteroaromatic substituents demonstrate superior corrosion inhibition for metals in acidic environments:
- 5-(3-Pyridyl)-triazole-3-thiol : 92% inhibition efficiency for AA6061 aluminum alloy in 0.1 M HCl, attributed to adsorption via pyridyl N and thiol S atoms .
- 5-[(4-Chlorophenoxy) Methyl]-triazole-3-thiol: 88% efficiency at 500 ppm; chloro-phenoxy group enhances surface coverage via π-electrons .
- Target Compound : Predicted high efficiency due to chloro-methylphenyl group’s hydrophobic shielding and strong adsorption via NH and SH groups.
Antimicrobial and Pharmacological Activity
Comparison: The target compound’s 3-chloro-2-methylphenyl group may improve antimicrobial potency compared to simpler aryl substituents, as chloro groups are known to enhance membrane penetration.
Structural Similarity and Physicochemical Properties
lists structurally similar triazole-thiols with Tanimoto similarity scores (based on PubChem fingerprints):
Biological Activity
5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 334.83 g/mol. Its structural representation can be summarized as follows:
- SMILES :
CC1=CC(=CC=C1)NC(=S)C2=NN=C(N2C3=CC=CC=C3)CNC4=C(C(=CC=C4)Cl)C - InChIKey :
OACGPQZCMXGZAD-UHFFFAOYSA-N
Anti-inflammatory Activity
Research indicates that triazole derivatives exhibit notable anti-inflammatory effects. A study on related compounds demonstrated that certain triazoles effectively inhibited cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| Compound A | 19.45 μM | 42.1 μM |
| Compound B | 26.04 μM | 31.4 μM |
| Compound C | 28.39 μM | 23.8 μM |
These findings suggest that 5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol may possess similar anti-inflammatory properties due to its structural analogies with other effective triazoles .
Antimicrobial Activity
The compound's potential antimicrobial activity has been evaluated against various bacterial strains. A study focusing on thiazole and triazole derivatives found that these compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Triazole derivatives have gained attention for their anticancer properties, particularly against various cancer cell lines. The compound's structural features suggest it may inhibit specific kinases involved in cancer progression. For instance, studies on related pyrazole derivatives have shown potent activity against BRAF(V600E) and EGFR, both of which are critical targets in cancer therapy .
In vitro assays demonstrated that certain triazole compounds resulted in a dose-dependent reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer), with IC50 values indicating substantial cytotoxicity at micromolar concentrations.
Case Studies
- Anti-inflammatory Effects : In a controlled study using carrageenan-induced paw edema in rats, a related triazole compound significantly reduced swelling compared to the control group, suggesting a strong anti-inflammatory effect .
- Antimicrobial Efficacy : A screening of various synthesized triazoles revealed that those containing sulfur moieties exhibited enhanced antibacterial activity against resistant strains of bacteria .
- Anticancer Potential : A recent investigation into the anticancer properties of triazole derivatives showed promising results in inhibiting tumor growth in xenograft models, with significant reductions in tumor size observed after treatment .
Q & A
Q. Key Optimization Parameters :
- Solvent polarity (DMF enhances solubility of intermediates) .
- Base selection (cesium carbonate improves alkylation efficiency) .
- Temperature control during cyclization to avoid side reactions .
Advanced: How can molecular docking studies predict biological activity against enzyme targets?
Methodological Answer:
Target Selection : Prioritize enzymes with structural homology to known triazole-thiol targets (e.g., lanosterol 14-α-demethylase (PDB: 3LD6) or anaplastic lymphoma kinase (PDB: 2XP2)) .
Ligand Preparation : Optimize the compound’s 3D structure using tools like Open Babel, ensuring correct tautomeric and protonation states.
Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible side chains in the enzyme’s active site. Validate protocols with co-crystallized ligands (RMSD <2.0 Å) .
Analysis : Calculate binding energies (ΔG) and identify key interactions (e.g., hydrogen bonds with the thiol group or π-π stacking with the phenyl ring) .
Data Contradiction Note : Discrepancies in docking scores may arise from force field differences; cross-validate with MD simulations .
Basic: What spectroscopic techniques confirm the compound’s structure, and which features are diagnostic?
Methodological Answer:
- ¹H/¹³C-NMR :
- IR : S-H stretch (~2550 cm⁻¹), C=N (triazole ring, ~1600 cm⁻¹) .
- LC-MS : Molecular ion peak at m/z 372.8 (C₁₇H₁₅ClN₅S⁺) with fragmentation confirming the 3-chloro-2-methylphenyl group .
- Elemental Analysis : Match calculated vs. observed C/H/N/S/Cl ratios (error <0.3%) .
Advanced: How to resolve discrepancies in reported biological activities of triazole-thiol derivatives?
Methodological Answer:
Structural Variability : Substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) alter binding affinities. Compare logP values and Hammett constants .
Assay Conditions :
- Antimicrobial studies: Check inoculum size (CFU/mL) and agar diffusion vs. broth microdilution methods .
- Enzyme inhibition: Verify pre-incubation time and co-factor requirements (e.g., NADPH for P450 enzymes) .
Compound Purity : HPLC-DAD/MS (>95% purity) ensures activity is not confounded by byproducts .
Basic: What purification methods effectively isolate this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3) or ethyl acetate/hexane mixtures to exploit solubility differences. Cooling to 4°C enhances crystal yield .
- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) .
- TLC Monitoring : Hexane:ethyl acetate (3:1) with UV visualization at 254 nm .
Advanced: What in silico ADME strategies evaluate drug-likeness?
Methodological Answer:
SwissADME : Predict logP (optimal 2–3), topological polar surface area (<140 Ų for oral bioavailability), and PAINS alerts (exclude pan-assay interference motifs) .
pkCSM : Assess intestinal absorption (Caco-2 permeability >0.9) and cytochrome P450 inhibition (CYP3A4/2D6 liability) .
MetaSite : Identify metabolic hotspots (e.g., thiol oxidation or triazole ring hydroxylation) using CYP isoform models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
